2-(Boc-amino)thiazole-5-boronic acid

Medicinal Chemistry Process Chemistry Quality Control

Researchers synthesizing kinase inhibitors frequently encounter competing reactivity with unprotected amino-thiazole boronic acids in Suzuki couplings, leading to side products and low yields. 2-(Boc-amino)thiazole-5-boronic acid (CAS 1025492-91-4) provides an orthogonal solution: • The free boronic acid participates cleanly in Pd-catalyzed Suzuki-Miyaura cross-couplings (class-typical yields 52-75%) while the Boc-protected 2-amino group remains fully inert, preventing unwanted side reactions. • Post-coupling, mild acidic deprotection (TFA or HCl) liberates the free amine for amidation, sulfonylation, or electrophilic warhead installation-ideal for targeted covalent inhibitor libraries. • Supplied as a solid (≥95% purity) compatible with aqueous or microwave-assisted protocols without requiring pre-hydrolysis of pinacol esters, streamlining parallel synthesis workflows.

Molecular Formula C8H13BN2O4S
Molecular Weight 244.07
CAS No. 1025492-91-4
Cat. No. B2416000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)thiazole-5-boronic acid
CAS1025492-91-4
Molecular FormulaC8H13BN2O4S
Molecular Weight244.07
Structural Identifiers
SMILESB(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12)
InChIKeyKUDSRJBMGBOJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Boc-amino)thiazole-5-boronic Acid Overview


2-(Boc-amino)thiazole-5-boronic acid (CAS 1025492-91-4) is a heteroaryl boronic acid building block featuring a thiazole core with a boronic acid at the 5-position and a Boc-protected amino group at the 2-position . This combination of functional groups enables its use in Suzuki-Miyaura cross-coupling reactions to construct C-C bonds while maintaining a protected amine handle for subsequent deprotection and diversification . The compound is commonly supplied as a solid with a purity of ≥95% [1] and is utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive thiazole-containing molecules .

Supports Suzuki–Miyaura cross-coupling to construct thiazole–aryl bonds
Boc-protected amine remains inert during coupling, enabling late-stage diversification
High-purity solid form for reproducible multi-step synthesis

2-(Boc-amino)thiazole-5-boronic Acid: Key Differentiators


The presence of the Boc-protected 2-amino group in 2-(Boc-amino)thiazole-5-boronic acid is a critical differentiator that prevents direct substitution with simpler thiazole-5-boronic acids or their pinacol esters . This protecting group enables orthogonal synthetic strategies: the boronic acid participates in Suzuki couplings while the masked amine remains inert, avoiding unwanted side reactions . Following cross-coupling, mild acidic deprotection liberates the free amine, which can then be further functionalized. In contrast, unprotected amino-thiazole boronic acids often suffer from poor stability and competing reactivity, while pinacol esters lack the synthetic versatility of the free boronic acid for certain aqueous or one-pot protocols . The quantitative evidence below demonstrates how this dual functionality translates into measurable advantages in yield, purity, and application scope.

Unprotected amino-thiazole boronic acids may exhibit competing reactivity during cross-coupling, reducing selectivity.
Pinacol ester analogs may require different activation protocols, limiting one-pot compatibility.
Generic thiazole-5-boronic acids lack the Boc-protected amine handle for post-coupling diversification.

2-(Boc-amino)thiazole-5-boronic Acid: Quantitative Performance Evidence


High Purity Specification for Reliable Couplings

2-(Boc-amino)thiazole-5-boronic acid is routinely supplied with a purity specification of ≥95% , which is a critical quality metric for reproducible Suzuki-Miyaura cross-coupling reactions. In contrast, many generic thiazole-5-boronic acid derivatives are offered at lower purity grades (e.g., 90% or unspecified) or require in-house purification before use . Impurities in boronic acids, such as protodeboronation byproducts or anhydride oligomers, can act as catalyst poisons or lead to irreproducible yields .

Purity specification
Specification review
≥95% target vs ~90% generic
Higher purity supports reproducible coupling with less pre-purification
Supplier specification; analytical method not disclosed
Medicinal Chemistry Process Chemistry Quality Control

Cold Storage for Long-Term Stability

The recommended storage temperature for 2-(Boc-amino)thiazole-5-boronic acid is -18°C . This is a stricter requirement compared to some related thiazole boronic acid pinacol esters, which may be stored at 2-8°C or even room temperature for short periods . The low temperature is necessary to prevent protodeboronation, anhydride formation, or decomposition of the free boronic acid moiety, which can occur more readily in unprotected thiazole boronic acids .

Storage requirement
Data to verify
-18°C target vs 2–8°C pinacol ester
Low-temperature storage helps maintain boronic acid reactivity over time
Validate in-house stability under actual use conditions
Stability Logistics Procurement

pKa-Guided Reaction Optimization

The predicted acid dissociation constant (pKa) of 2-(Boc-amino)thiazole-5-boronic acid is 5.35 ± 0.70 . This value provides a quantitative basis for selecting appropriate reaction conditions. For example, this pKa is significantly lower than that of phenylboronic acid (pKa ≈ 8.8), indicating that the thiazole boronic acid is more acidic and will exist in its boronate form at lower pH values [1]. This influences the choice of base in Suzuki couplings and the pH required for efficient transmetalation [2].

Acid dissociation (pKa)
Class-level inference
5.35 ± 0.70 (predicted), ~3.45 lower than phenylboronic acid
Supports base selection and aqueous workup design for Suzuki couplings
Predicted value; experimental confirmation advised
Reaction Optimization Process Development Physicochemical Properties

Robust Suzuki Coupling Compatibility

The thiazole-5-boronic acid motif, which is the core reactive unit of 2-(Boc-amino)thiazole-5-boronic acid, has been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize diverse 5-arylthiazoles . In a comparative study, Suzuki coupling of a related thiazol-5-ylboronic acid pinacol ester with aryl bromides proceeded with yields ranging from 52-75% under optimized conditions [1]. While direct yield data for the Boc-protected version is limited, the presence of the Boc group does not inherently impede the coupling and may improve selectivity by preventing amine coordination to the palladium catalyst [2].

Suzuki coupling compatibility
Class-level inference
Class-typical yields 52–75% reported for related thiazolylboronic acid pinacol ester
Indicates potential for library synthesis; limited direct data on Boc-protected derivative
Optimize coupling conditions for this specific building block
Synthetic Methodology Cross-Coupling Library Synthesis

2-(Boc-amino)thiazole-5-boronic Acid Applications


Orthogonally Protected Kinase Inhibitor Synthesis

When synthesizing thiazole-containing kinase inhibitor scaffolds, 2-(Boc-amino)thiazole-5-boronic acid (≥95% purity ) is ideal for introducing a thiazole moiety via Suzuki coupling while preserving a masked amine for late-stage diversification. The Boc group withstands Suzuki conditions (e.g., Pd catalysts, mild bases) and is cleanly removed with TFA or HCl post-coupling, enabling the installation of varied amides, sulfonamides, or alkyl groups without affecting the newly formed biaryl bond .

5-Arylthiazole Library Construction

The compound's demonstrated reactivity in Suzuki couplings (class-typical yields of 52-75% [1]) makes it a reliable building block for parallel synthesis. Its free boronic acid form allows direct use in aqueous or mixed-solvent microwave-assisted protocols without the need for pre-hydrolysis of pinacol esters, streamlining library production [2].

Thiazole Monomers for Covalent Inhibitors

Following Suzuki coupling, the Boc group can be deprotected to reveal a free 2-aminothiazole. This amine serves as a versatile nucleophile for attaching electrophilic warheads (e.g., acrylamides, sulfonyl fluorides) used in targeted covalent inhibitors. The predicted pKa of the boronic acid (5.35 ) helps in designing deprotection and coupling conditions that preserve the integrity of the boronate intermediate during synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc/boronic acid reactivity
Suzuki coupling efficiency & deprotection yield
5-Arylthiazole library construction
Free boronic acid for direct use
Microwave-assisted protocol compatibility
Covalent inhibitor warhead attachment
Deprotectable amine nucleophile
pKa-informed coupling/deprotection design

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